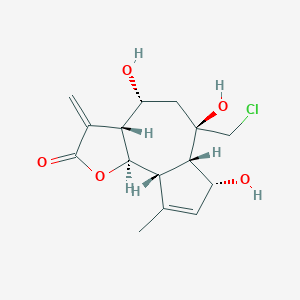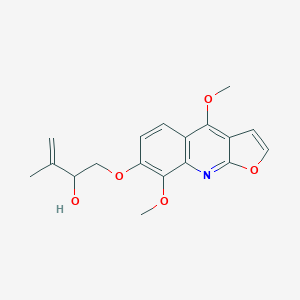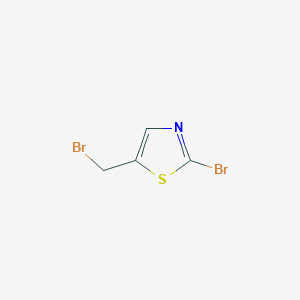
N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline, also known as HMPA, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used in various organic reactions, including nucleophilic substitution, elimination, and addition reactions. HMPA has been found to enhance the reactivity of certain substrates and solvents, making it a valuable tool in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline is not fully understood, but it is believed to act as a hydrogen bonding catalyst. N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has a hydroxylamine group that can form hydrogen bonds with certain substrates and solvents, increasing their reactivity. It has also been proposed that N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline can stabilize certain reaction intermediates, leading to increased yields and selectivity.
Biochemical and Physiological Effects:
While N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has been shown to be a useful reagent in scientific research, its biochemical and physiological effects are not well understood. It has been reported to have some toxic effects in animals, including liver damage and decreased fertility. However, these effects have not been observed in humans, and N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline is generally considered to be safe for laboratory use.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline in laboratory experiments is its ability to enhance the reactivity of certain substrates and solvents, leading to increased yields and selectivity. It is also a relatively inexpensive reagent that is readily available. However, N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has some limitations, including its potential toxicity and its tendency to interfere with certain analytical techniques, such as NMR spectroscopy.
Future Directions
There are several future directions for research involving N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline. One area of interest is the development of new synthetic methods that utilize N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline as a catalyst. Another area of research is the study of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline's mechanism of action, including its interactions with substrates and solvents. Additionally, there is potential for the use of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline in drug discovery and development, particularly in the synthesis of complex natural products and pharmaceuticals.
Synthesis Methods
The synthesis of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline is typically carried out using a two-step process. In the first step, 4-methyl-N-(prop-2-yn-1-yl)aniline is reacted with hydroxylamine hydrochloride to form N-hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline hydrochloride. This intermediate is then treated with a base, typically potassium carbonate, to yield N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline.
Scientific Research Applications
N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has been used in a variety of scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. It has been found to be a useful reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals. N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has also been used in the preparation of polymers, such as polyurethanes and polyamides. In biochemistry, N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has been used as a tool to study enzyme-catalyzed reactions and protein-ligand interactions.
properties
CAS RN |
130136-59-3 |
|---|---|
Product Name |
N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline |
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-prop-2-ynylhydroxylamine |
InChI |
InChI=1S/C10H11NO/c1-3-8-11(12)10-6-4-9(2)5-7-10/h1,4-7,12H,8H2,2H3 |
InChI Key |
MDWYWCZJMBYKDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC#C)O |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC#C)O |
synonyms |
Benzenamine, N-hydroxy-4-methyl-N-2-propynyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



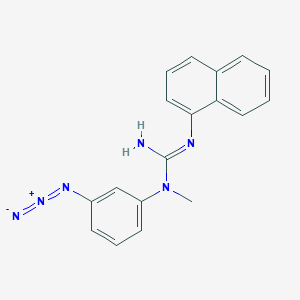
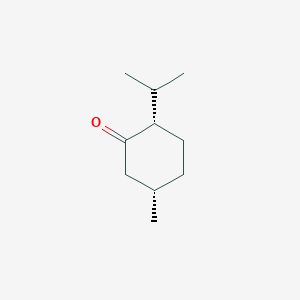
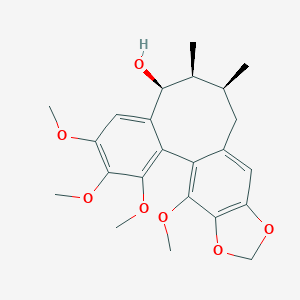
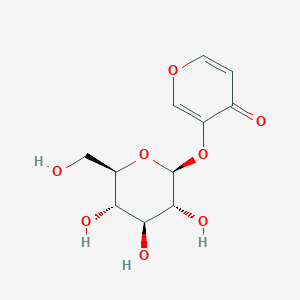

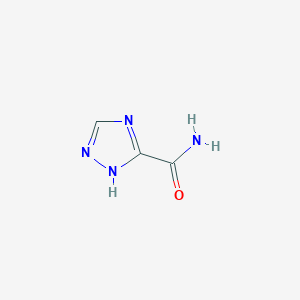

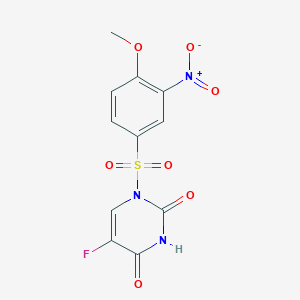

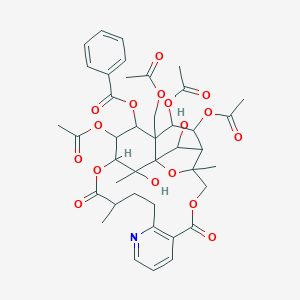
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)
